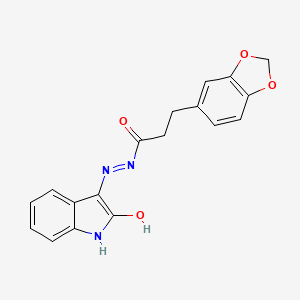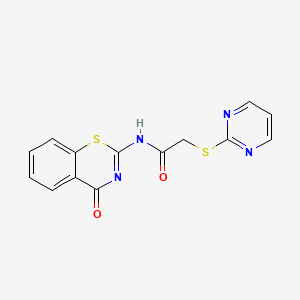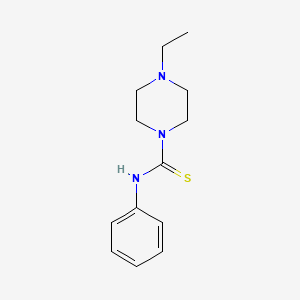
N-(4-methylbenzyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)-3-phenylacrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPAA and has a molecular formula of C20H19NO.
作用机制
The mechanism of action of N-(4-methylbenzyl)-3-phenylacrylamide is not fully understood. However, it has been reported that MPAA acts as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting COX-2, MPAA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-3-phenylacrylamide has been shown to have anti-inflammatory and analgesic effects in animal models. In a study conducted on rats, MPAA was found to reduce inflammation and pain in the paw edema model and the formalin-induced pain model. The biochemical and physiological effects of MPAA in humans are not yet known and require further research.
实验室实验的优点和局限性
One advantage of using N-(4-methylbenzyl)-3-phenylacrylamide in lab experiments is its high yield synthesis method. This allows for the production of large quantities of MPAA for research purposes. Another advantage is its potential applications in various fields, making it a versatile compound for research. One limitation of using MPAA in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on N-(4-methylbenzyl)-3-phenylacrylamide. One direction is to further investigate its anti-inflammatory and analgesic properties in humans. Another direction is to explore its potential as a monomer for the synthesis of polymers with unique properties. Additionally, research can be conducted on the use of MPAA as a starting material for the synthesis of other compounds with potential applications in various fields. Overall, N-(4-methylbenzyl)-3-phenylacrylamide is a promising compound for scientific research with many potential applications.
合成方法
The synthesis of N-(4-methylbenzyl)-3-phenylacrylamide involves the reaction of 4-methylbenzylamine and cinnamic acid. The reaction is carried out in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is then purified through column chromatography to obtain pure MPAA. This synthesis method has been reported in several research articles and has been shown to produce high yields of MPAA.
科学研究应用
N-(4-methylbenzyl)-3-phenylacrylamide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, MPAA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, MPAA has been used as a monomer for the synthesis of polymers with unique properties. In organic chemistry, MPAA has been used as a starting material for the synthesis of other compounds.
属性
IUPAC Name |
(E)-N-[(4-methylphenyl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-14-7-9-16(10-8-14)13-18-17(19)12-11-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIONZGDXWSDBHV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-methylbenzyl)-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5705289.png)
![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)
![2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)

![4-[2-(3-methylphenoxy)ethyl]morpholine](/img/structure/B5705314.png)


![2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine](/img/structure/B5705342.png)
![1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5705347.png)

![1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B5705361.png)

